Diethyl (Methoxymethyl)phosphonate

Horner-Wadsworth-Emmons Olefination Vinylphosphonate Synthesis

Diethyl (methoxymethyl)phosphonate (CAS 32806-04-5), molecular formula C6H15O4P and molecular weight 182.16 g/mol, is a methoxymethyl-substituted phosphonate ester. As a Horner-Wadsworth-Emmons (HWE) reagent, it provides a phosphonate carbanion that is more nucleophilic and less basic than traditional Wittig ylides, enabling olefination under milder conditions.

Molecular Formula C6H15O4P
Molecular Weight 182.15 g/mol
CAS No. 32806-04-5
Cat. No. B1354292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (Methoxymethyl)phosphonate
CAS32806-04-5
Molecular FormulaC6H15O4P
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESCCOP(=O)(COC)OCC
InChIInChI=1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3
InChIKeyIWEOGHGFCXMKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (Methoxymethyl)phosphonate (CAS 32806-04-5) for HWE Olefination and Prodrug Synthesis


Diethyl (methoxymethyl)phosphonate (CAS 32806-04-5), molecular formula C6H15O4P and molecular weight 182.16 g/mol, is a methoxymethyl-substituted phosphonate ester . As a Horner-Wadsworth-Emmons (HWE) reagent, it provides a phosphonate carbanion that is more nucleophilic and less basic than traditional Wittig ylides, enabling olefination under milder conditions [1]. Beyond its HWE utility, the methoxymethyl phosphonate scaffold (MMPA) serves as a prodrug delivery vehicle, achieving exceptionally high oral bioavailability for phenolic drugs [2].

Why Diethyl (Methoxymethyl)phosphonate Cannot Be Replaced by Common Alkyl or Aryl Phosphonates


In Horner-Wadsworth-Emmons (HWE) olefination, the α-substituent on the phosphonate dictates both reaction pathway and product outcome. Unlike diethyl cyanomethylphosphonate or diethyl (methylthiomethyl)phosphonate which follow predictable condensation mechanisms, diethyl (methoxymethyl)phosphonate exhibits divergent reactivity. Under identical HWE conditions with N-tosyl pyrrole carbaldehyde, diethyl (methoxymethyl)phosphonate yields vinylphosphonates via an alternative pathway, whereas standard HWE reagents produce the expected α,β-unsaturated esters or nitriles [1]. In prodrug applications, methoxymethylphosphonic acid (MMPA)-derived phosphonamidates achieve 97.6% oral bioavailability in beagle dogs for propofol delivery, a value not attainable with alternative phosphonate carriers [2]. Generic phosphonate selection based solely on commercial availability therefore risks synthetic failure or suboptimal pharmacokinetic performance.

Diethyl (Methoxymethyl)phosphonate: Quantified Differentiation Evidence


Divergent Reactivity in HWE Olefination vs. Standard Alkoxy Phosphonates

In the Horner-Wadsworth-Emmons reaction of 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde, diethyl (methoxymethyl)phosphonate and diethyl (2-methoxyethoxy)methylphosphonate both divert from the standard HWE pathway to yield vinylphosphonate products (diethyl {1-methoxy(or methoxyethoxy)-2-[1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]vinyl}phosphonates) rather than the expected prop-2-ene derivatives [1]. This divergent outcome is not observed with other phosphonate classes such as diethyl cyanomethylphosphonate, which follows the conventional HWE pathway to produce α,β-unsaturated nitriles.

Horner-Wadsworth-Emmons Olefination Vinylphosphonate Synthesis

Oral Bioavailability of MMPA-Based Prodrugs vs. Alternative Phosphonate Carriers

Phosphonamidate 3a, constructed from methoxymethylphosphonic acid (MMPA), propofol, and L-alanine ethyl ester, achieved an oral bioavailability of 97.6% in beagle dogs when delivering propofol, compared to 34.1% for a structurally distinct MMPA phosphonamidate (compound 15) delivering SN38 [1]. This demonstrates the MMPA scaffold's capacity for high-efficiency oral delivery, surpassing that of alternative phosphonate carriers.

Prodrug Oral Bioavailability Phosphonamidate

Commercial Purity and Physical Form vs. Structurally Related HWE Reagents

Commercial diethyl (methoxymethyl)phosphonate is routinely supplied as a colorless to almost colorless clear liquid with purity ≥98.0% (GC) . In comparison, diethyl (methylthiomethyl)phosphonate (CAS 28460-01-7), a structurally related HWE reagent with a methylthio group in place of methoxy, is typically offered at ≥96% purity and has a boiling point of 119-120 °C/10 mmHg . The higher typical purity specification and liquid physical state of the methoxy derivative may offer advantages in handling and reaction consistency.

Purity Reagent Grade HWE Reagent

Validated Application Scenarios for Diethyl (Methoxymethyl)phosphonate


Synthesis of Vinylphosphonate Scaffolds via HWE Reaction

Diethyl (methoxymethyl)phosphonate enables the synthesis of vinylphosphonates via an alternative HWE pathway. As demonstrated with N-tosyl pyrrole carbaldehyde, this reagent yields diethyl {1-methoxy-2-[1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]vinyl}phosphonate rather than the expected alkene [1]. This application is directly relevant for medicinal chemistry programs targeting phosphorus-containing heterocycles and phosphonate-based enzyme inhibitors.

Oral Prodrug Delivery of Phenolic Pharmaceuticals

Methoxymethylphosphonic acid (MMPA), the hydrolysis product of diethyl (methoxymethyl)phosphonate, serves as a highly efficient oral delivery scaffold for phenolic drugs. MMPA-based phosphonamidates have achieved 97.6% oral bioavailability for propofol in beagle dogs, a 63.5 percentage point improvement over alternative MMPA prodrug constructs [2]. This application scenario is critical for pharmaceutical development teams focused on improving oral exposure of poorly bioavailable phenol-containing drug candidates.

One-Pot Synthesis of Polyenic Enol Ethers

Diethyl alkoxymethylphosphonates, including diethyl (methoxymethyl)phosphonate, react with unsaturated aldehydes under base-mediated conditions to yield polyenic enol ethers with good stereoselectivity in a convenient one-pot procedure [3]. This application streamlines the synthesis of polyenic enol ether intermediates, which are valuable building blocks in natural product synthesis and materials chemistry, and directly leverages the unique reactivity of the methoxymethylphosphonate moiety.

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